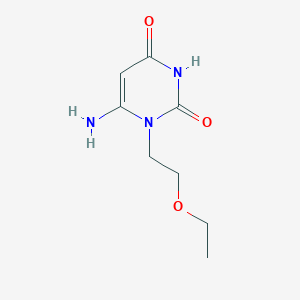

6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Historical Context of Tetrahydropyrimidine Research

The discovery and systematic study of tetrahydropyrimidine compounds represents a fascinating chapter in the development of heterocyclic chemistry, tracing its origins to the late nineteenth century when organic chemistry was experiencing rapid advancement. The pioneering work in this field began with Hofmann in 1888, who is credited with the first preparation of a 1,4,5,6-tetrahydropyrimidine derivative, although his initial synthesis did not yield the compound in pure form. Hofmann's investigation involved heating 1,3-diacetamidopropane in a stream of hydrogen chloride, resulting in a dark brown oil that was subsequently identified through its picrate salt as 2-methyl-1,4,5,6-tetrahydropyrimidine. This early work established the fundamental synthetic approach to tetrahydropyrimidines through condensation reactions, laying the groundwork for future developments in the field.

The most significant breakthrough in tetrahydropyrimidine chemistry occurred in 1891 when Italian chemist Pietro Biginelli developed what would become known as the Biginelli reaction. This multicomponent chemical process represented a revolutionary approach to heterocyclic synthesis, enabling the creation of 3,4-dihydropyrimidin-2(1H)-ones through the condensation of ethyl acetoacetate, benzaldehyde, and urea in an acidic environment. Biginelli's original procedure produced ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate by reacting benzaldehyde, ethyl acetoacetate, and urea in the presence of acetic or hydrochloric acid as acidic catalysts. The significance of this reaction extended far beyond its initial demonstration, as it provided a direct and efficient method for constructing the tetrahydropyrimidine ring system that would prove invaluable in subsequent synthetic endeavors.

The early twentieth century witnessed continued refinement of synthetic methodologies for tetrahydropyrimidine preparation. In 1899, Harries and Haga made significant contributions by developing fusion techniques using the dihydrochloride of 2,4-pentanediamine with sodium acetate to prepare 2,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine, which was isolated as the nitrate in 63 percent yield. This work was expanded by Haga and Majima in 1903, who employed similar techniques to synthesize 2-methyl-1,4,5,6-tetrahydropyrimidine from 1,3-propanediamine and sodium acetate, achieving isolation as the nitrate in 50 percent yield. These early synthetic achievements demonstrated the viability of systematic approaches to tetrahydropyrimidine construction and established important precedents for later methodological developments.

A major advancement in synthetic efficiency came in 1940 when Aspinall reported the first efficient synthesis using sealed tube techniques for preparing 1,4,5,6-tetrahydropyrimidines as free bases. Aspinall's methodology involved the dehydration of monoacylated 1,3-propanediamines in the presence of lime at 250 degrees Celsius, yielding 2-substituted-1,4,5,6-tetrahydropyrimidines with remarkable efficiency. The preparation of both 2-methyl and 2-phenyl derivatives using this approach achieved yields of 70 percent, representing a substantial improvement over earlier methods. This work was subsequently modified by Skinner and Wunz, who replaced the lime fusion operation with heating under reduced pressure at high temperature, thereby simplifying the procedure while maintaining synthetic efficiency.

Significance of Pyrimidine Scaffold in Chemical Sciences

The pyrimidine scaffold occupies a position of extraordinary importance in chemical sciences, serving as a fundamental structural motif that appears throughout biological systems and synthetic chemistry applications. This six-membered heterocyclic system, characterized by nitrogen atoms at positions 1 and 3, forms the backbone of numerous naturally occurring compounds and has emerged as a privileged structure in medicinal chemistry research. The inherent versatility of the pyrimidine framework stems from its electronic properties, which allow for diverse functionalization patterns and enable the construction of complex molecular architectures with tailored biological activities.

Pyrimidine derivatives demonstrate an exceptional range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antitubercular effects. The structural similarity between pyrimidines and nucleic acid bases, particularly thymine, cytosine, and uracil, provides these compounds with unique opportunities for biological interaction. This relationship has profound implications for drug design, as pyrimidine-based therapeutics can potentially interfere with fundamental cellular processes through mimicry or disruption of natural nucleotide functions. The tetrahydropyrimidine derivatives, representing partially saturated analogs of the parent pyrimidine system, offer additional structural diversity while maintaining the core scaffold's beneficial properties.

Recent synthetic developments have further enhanced the significance of pyrimidine scaffolds in chemical research. The Biginelli reaction and its numerous modifications have provided access to vast libraries of tetrahydropyrimidine derivatives, enabling systematic structure-activity relationship studies. Modern catalytic systems, including Brønsted acids, Lewis acids, and nanocatalysts, have substantially improved reaction efficiency and expanded the scope of accessible compounds. These methodological advances have facilitated the exploration of tetrahydropyrimidines as pharmacophores with broad-spectrum biological activities, contributing to their recognition as essential components of contemporary drug discovery efforts.

The synthetic versatility of pyrimidine scaffolds extends beyond their role as pharmaceutical intermediates to encompass applications in materials science, agrochemicals, and industrial chemistry. Tetrahydropyrimidines have demonstrated utility as insecticides, fungicides, bacterial inhibitors, detergents, corrosion preventors, and asphalt additives. Many derivatives exhibit physiological properties that position them as antihistamines, bronchodilators, antihypertensive agents, and antituberculous compounds, while others display sympatholytic and adrenolytic activities or provide protection against ultraviolet radiation. This remarkable breadth of applications underscores the fundamental importance of pyrimidine-based structures in multiple domains of chemical science.

Position of 6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione in Heterocyclic Chemistry

The compound this compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of functional group manipulation within the tetrahydropyrimidine framework. This molecule exemplifies the structural complexity achievable through selective substitution patterns, incorporating both amino functionality at the 6-position and an ethoxyethyl substituent at the 1-position of the tetrahydropyrimidine-2,4-dione core. The presence of multiple functional groups within a single heterocyclic system provides opportunities for diverse chemical transformations and potential biological interactions.

The molecular architecture of this compound reflects advanced synthetic methodology in heterocyclic construction. The compound's molecular formula C8H13N3O3 indicates the incorporation of three nitrogen atoms, three oxygen atoms, and thirteen hydrogen atoms within an eight-carbon framework. This composition demonstrates the successful integration of multiple heteroatoms into a single molecular entity, creating a structure with significant potential for hydrogen bonding interactions and diverse chemical reactivity patterns. The molecular weight of 199.21 g/mol positions this compound within an optimal range for potential pharmaceutical applications, balancing structural complexity with favorable physicochemical properties.

The structural features of this tetrahydropyrimidine derivative can be analyzed through its computed chemical properties, which provide insights into its behavior in biological and chemical systems. The compound exhibits a topological polar surface area that facilitates potential membrane permeability while maintaining sufficient polarity for aqueous solubility. The presence of hydrogen bond donors and acceptors creates opportunities for specific molecular recognition events, while the rotatable bond count suggests conformational flexibility that may be advantageous for biological target engagement. These properties collectively position the compound as a valuable member of the tetrahydropyrimidine family with distinct structural characteristics.

Recent advances in asymmetric hydrogenation methodology have provided new synthetic routes to chiral tetrahydropyrimidine derivatives, including compounds structurally related to this compound. Palladium-catalyzed asymmetric hydrogenation of 2-hydroxypyrimidines has emerged as a powerful strategy for accessing optically active cyclic ureas with high enantioselectivity. These methodological developments highlight the continuing evolution of synthetic approaches to tetrahydropyrimidine construction and underscore the importance of these heterocyclic systems in contemporary organic synthesis.

The position of this compound within heterocyclic chemistry is further emphasized by its relationship to other biologically active pyrimidine derivatives. The compound shares structural features with numerous pharmaceutical agents while maintaining unique substitution patterns that distinguish it from related molecules. This positioning provides opportunities for structure-activity relationship studies and potential lead compound optimization in drug discovery programs. The integration of amino and ethoxyethyl functionalities within the tetrahydropyrimidine framework represents a sophisticated approach to molecular design that reflects the continuing advancement of heterocyclic chemistry as a fundamental discipline in chemical sciences.

Table 1: Physical and Chemical Properties of this compound

Table 2: Structural Comparison of Related Tetrahydropyrimidine Derivatives

| Compound | Molecular Formula | Molecular Weight | Structural Features |

|---|---|---|---|

| This compound | C8H13N3O3 | 199.21 g/mol | Amino group at position 6, ethoxyethyl substituent |

| 5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | C6H9N3O2 | 155.15 g/mol | Amino group at position 5, ethyl substituent |

| 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione | C6H9N3O3 | 171.15 g/mol | Amino group at position 6, hydroxyethyl substituent |

Properties

IUPAC Name |

6-amino-1-(2-ethoxyethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-2-14-4-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXCASKSPSOQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of 6-Amino-1,2,3,4-tetrahydropyrimidine-2,4-dione

The key step for preparing this compound is the selective N-alkylation of the pyrimidine nitrogen at position 1 with a 2-ethoxyethyl group.

- Procedure : The starting material, 6-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione, is reacted with 2-ethoxyethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

- Reaction conditions : Typical temperatures range from room temperature to 80°C, with reaction times from several hours to overnight to ensure complete conversion.

- Outcome : This method provides the target compound with high regioselectivity for the N1 position, avoiding over-alkylation or side reactions at the amino group.

Green and Catalytic Methods

Recent literature reports eco-friendly approaches for synthesizing substituted tetrahydropyrimidine derivatives:

- Solvent-free synthesis : Using ionic liquid catalysts such as triethyl ammonium sulfate under mild conditions, enabling efficient N-alkylation and ring formation with excellent yields and short reaction times.

- Advantages : These methods reduce waste, improve catalyst recyclability, and lower energy consumption.

Research Findings and Data

Yield and Purity

| Method | Reaction Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|

| N-alkylation with 2-ethoxyethyl bromide in DMF, K2CO3 base, 60°C, 12 h | 60°C, 12 h | 75-85 | Recrystallization from ethanol | High regioselectivity, minimal side products |

| Cyclization followed by alkylation | Acidic cyclization, then alkylation at 50-80°C | 60-70 | Chromatography | Multi-step, moderate overall yield |

| Ionic liquid catalyzed solvent-free synthesis | Room temperature, catalyst reused 3 cycles | 80-90 | Simple filtration | Eco-friendly, rapid reaction |

Spectral and Analytical Characterization

- NMR (1H and 13C) : Confirms the presence of the ethoxyethyl group at N1 and the amino group at C6.

- Mass spectrometry (MS) : Molecular ion peak consistent with molecular weight 199.21 g/mol.

- Infrared (IR) : Characteristic absorption bands for NH (amino), C=O (carbonyl groups), and C-O-C (ether) functionalities.

- Elemental analysis : Matches calculated values for C8H13N3O3 composition.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Cyclization | β-ureidopropionic acid derivatives, acid/base catalysis | Established method, ring formation | Multi-step, moderate yield |

| Amination | Nucleophilic substitution or reductive amination | Introduces amino group efficiently | Requires careful control |

| N-alkylation | 2-Ethoxyethyl halide, base (K2CO3, NaH), DMF | High regioselectivity, good yields | Requires dry, aprotic solvents |

| Green catalysis | Ionic liquids, solvent-free, mild conditions | Eco-friendly, catalyst reuse | Catalyst availability may vary |

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer properties. The structure of 6-amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione allows for modifications that enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that Mannich bases derived from similar structures demonstrate cytotoxic effects that are significantly higher than standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

The compound has potential as an antimicrobial agent. Several studies have indicated that pyrimidine derivatives can inhibit bacterial growth and show activity against fungi. The mechanisms often involve interference with microbial DNA synthesis or cell wall integrity .

Anticonvulsant Effects

There is evidence suggesting that compounds similar to this compound can exhibit anticonvulsant properties. The introduction of amino groups in the pyrimidine structure is linked to enhanced activity against seizure disorders .

Anti-inflammatory and Analgesic Activities

The compound's ability to modulate inflammatory pathways has been documented in various studies. It may serve as a lead compound for developing new anti-inflammatory drugs due to its structural similarity to known anti-inflammatory agents .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve inhibition of specific kinases or other signaling molecules involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features, molecular weights (MW), and physicochemical properties of 6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione with analogs:

*LogP values estimated based on substituent contributions.

Supplier and Commercial Landscape

- The target compound is supplied by seven vendors (e.g., MolPort, ZINC) , but discontinuations (e.g., CymitQuimica ) suggest challenges in large-scale production.

- Benzyl and chlorobenzyl analogs are more widely available, with suppliers like Parchem Chemicals offering bulk quantities .

Key Research Findings

Substituent Effects on Solubility : The 2-ethoxyethyl group balances lipophilicity and polarity, offering improved aqueous solubility compared to benzyl or isobutyl analogs .

Biological Relevance: Pyrimidine-2,4-diones with amino groups at position 6 are privileged scaffolds in kinase inhibitor design, though activity depends on substituent size and electronics .

Synthetic Challenges: Alkylation of position 1 with ethoxyethyl groups requires optimized conditions to avoid side reactions, as noted in similar syntheses .

Biological Activity

6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1154557-84-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C_9H_12N_4O_3

- Molecular Weight : 199.21 g/mol

- Purity : 97%

- Melting Point : 236-238 °C

The biological activity of this compound has been linked to its role as an inhibitor of various kinases and enzymes involved in inflammatory processes. Preliminary studies suggest that it may inhibit p38 MAP kinase, a key player in the production of pro-inflammatory cytokines such as TNFα and IL-6 . This inhibition could have therapeutic implications for autoimmune diseases.

Biological Evaluation

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant biological activities. For instance, structural modifications have led to enhanced pharmacokinetic profiles and improved oral bioavailability . The following table summarizes some key findings related to the biological activity of this compound and its derivatives:

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study A | Inhibition of p38 MAPK | Not specified | Effective in reducing cytokine production in vitro. |

| Study B | Anti-inflammatory effects | 0.65 µM | Demonstrated potential in an adjuvant-induced arthritis model. |

| Study C | Cytotoxicity assessment | >50 µM | Limited efficacy against HIV strains without cytotoxicity. |

Case Studies

- In Vivo Studies on Arthritis Models : In a study involving an adjuvant-induced arthritis model, the compound demonstrated significant inhibition of inflammation markers, supporting its potential use in treating rheumatoid arthritis .

- Cytotoxicity and Antiviral Activity : Although some derivatives showed promise as HIV integrase inhibitors, they did not exhibit sufficient antiviral activity below cytotoxic concentrations in cell culture assays . This highlights the need for further optimization of the compound's structure.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at specific positions on the tetrahydropyrimidine core can significantly alter biological activity. For example:

- Substituents at the 6-position enhance anti-inflammatory properties.

- Ethoxyethyl side chains improve solubility and bioavailability.

Q & A

Basic: What synthetic routes are available for 6-amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how are yields optimized?

Methodological Answer:

A common route involves alkylation of a pyrimidine-dione precursor. For example, 6-amino-1-ethyl derivatives can be synthesized via nucleophilic substitution using ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF. Yields (~42%) may be improved by optimizing reaction time, stoichiometry, or using phase-transfer catalysts. Post-synthesis, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) enhance purity .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include NH₂ protons (δ ~6.5–7.0 ppm, broad singlet) and ethoxyethyl side-chain resonances (e.g., CH₂CH₂O at δ ~3.4–4.2 ppm). Carbonyl carbons (C2, C4) appear at δ ~150–160 ppm.

- LCMS : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate molecular weight and substituent stability.

- IR : Confirm NH/CO stretches (e.g., ~3200 cm⁻¹ for NH₂, ~1700 cm⁻¹ for C=O) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified side chains (e.g., cyclopropyl, methyl) to assess steric/electronic effects on target binding (e.g., eEF-2K inhibition) .

- In Vitro Assays : Use kinase inhibition assays (IC50 determination) and cellular models (e.g., cancer cell lines) to correlate substituents with potency.

- Computational Docking : Compare binding modes of analogs using molecular dynamics simulations (software: AutoDock, Schrödinger) to identify critical interactions .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration, incubation time) and validate compound purity via HPLC (>95%).

- Orthogonal Assays : Confirm activity using alternative methods (e.g., Western blot for target protein modulation).

- Structural Analysis : Re-examine NMR/X-ray data to rule out polymorphic or tautomeric forms affecting activity .

Advanced: What computational strategies predict its binding affinity to therapeutic targets?

Methodological Answer:

- Molecular Docking : Use crystal structures of targets (e.g., eEF-2K from PDB) to model ligand interactions. Focus on hydrogen bonding with CO/NH₂ groups and hydrophobic contacts with the ethoxyethyl chain.

- Free Energy Calculations : Apply MM-GBSA or QM/MM methods to estimate binding energies and rank analogs .

Basic: Which analytical methods ensure purity and stability during storage?

Methodological Answer:

- HPLC : Use C18 columns (mobile phase: water/acetonitrile + 0.1% TFA) to monitor degradation.

- TLC : Track stability under light/heat using silica plates (visualization: UV/iodine).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and re-analyze .

Advanced: How can solubility challenges be addressed for in vivo studies?

Methodological Answer:

- Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for aqueous solubility.

- Salt Formation : React with HCl or sodium acetate to improve hydrophilicity.

- Nanoparticulate Formulations : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Advanced: What strategies mitigate low yields during scale-up synthesis?

Methodological Answer:

- Flow Chemistry : Improve heat/mass transfer using microreactors for exothermic alkylation steps.

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps.

- Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent ratio) .

Advanced: How are metabolites identified in pharmacokinetic studies?

Methodological Answer:

- Radiolabeling : Synthesize 14C-labeled analogs to track metabolic pathways.

- LC-MS/MS : Use high-resolution mass spectrometry (HRMS) in positive-ion mode to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- In Silico Prediction : Apply software like MetaSite to hypothesize metabolic sites .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.